Aspidinol

Antibacterial MRSA In Vivo Efficacy

Aspidinol (CAS 519-40-4) is a naturally occurring phloroglucinol derivative primarily isolated from various Dryopteris fern species. Structurally characterized as 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-1-butanone , it appears as needles or prisms with a melting point of 156-161°C and exhibits differential solubility across organic solvents.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 519-40-4
Cat. No. B1216749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspidinol
CAS519-40-4
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C(=C(C=C1O)OC)C)O
InChIInChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3
InChIKeyGJRJTYFSORWKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspidinol CAS 519-40-4: Procurement-Relevant Chemical and Pharmacological Profile


Aspidinol (CAS 519-40-4) is a naturally occurring phloroglucinol derivative primarily isolated from various Dryopteris fern species [1]. Structurally characterized as 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-1-butanone [2], it appears as needles or prisms with a melting point of 156-161°C and exhibits differential solubility across organic solvents [3]. Historically recognized for its anthelmintic activity against cestodes [4], contemporary research has elucidated its potent antibacterial mechanism against multi-drug-resistant MRSA via ribosomal inhibition, distinct from conventional antibiotic targets [5].

N
Naturally occurring phloroglucinol derivative from Dryopteris fern species
M
Reported ribosomal inhibition mechanism against MRSA, distinct from conventional targets
S
Differential solubility profile guides solvent selection for biological assays

Why Aspidinol (CAS 519-40-4) Cannot Be Substituted with Other Phloroglucinol Derivatives in Research and Development


Generic substitution among phloroglucinol derivatives is precluded by significant, measurable divergences in biological activity profiles, physicochemical properties, and mechanisms of action. Even minor structural modifications within this class translate into orders-of-magnitude differences in potency against specific targets [1]. For instance, the anthelmintic potency hierarchy among Dryopteris phloroglucinols demonstrates that desaspidin > flavaspidic acid > aspidin > aspidinol, underscoring that each compound possesses a unique efficacy signature [2]. Furthermore, differential solubility between aspidinol and its close analog pseudoaspidinol impacts practical handling and formulation strategies [3]. The specific evidence below quantifies these critical differentiations.

Potency rank Phloroglucinol anthelmintic potency rank-order (desaspidin > aspidin > aspidinol) may not transfer; substitution alters activity profile.
Solubility Lower ligroin solubility compared to pseudoaspidinol may shift purification workflow and assay solvent compatibility.
Cytotoxicity Differential cytotoxicity among aspidinol analogs (IC50 range) precludes assumption of interchangeable cell-model response.

Aspidinol (CAS 519-40-4) Quantitative Comparative Evidence: Antibacterial, Antifungal, Cytotoxicity, and Physicochemical Differentiation


Aspidinol vs. Vancomycin: In Vivo Anti-MRSA Efficacy in a Lethal Septicemia Mouse Model

In a lethal septicemic mouse model of MRSA infection, aspidinol provided mortality protection statistically comparable to the last-line antibiotic vancomycin at an identical dose of 50 mg/kg [1]. This direct head-to-head comparison validates that aspidinol achieves in vivo efficacy parity with a clinical gold standard, a benchmark not established for other phloroglucinol derivatives.

In vivo MRSA survival
Head-to-head
50 mg/kg vs vancomycin 50 mg/kg — comparable survival in lethal septicemia model
Supports anti-MRSA in vivo model-response context
Mouse septicemia model, IP administration
Antibacterial MRSA In Vivo Efficacy

Aspidinol vs. Norfloxacin: Superior Anti-MRSA Potency (MIC) In Vitro

Aspidinol exhibits a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA, which is 16-fold more potent than the comparator antibiotic norfloxacin (MIC = 32 μg/mL) in the same assay system [1]. This quantifies its superior in vitro antibacterial potency against this clinically challenging pathogen.

MRSA MIC
Head-to-head
2 µg/mL vs norfloxacin 32 µg/mL — reported 16-fold lower MIC
Supports antimicrobial screening context for MRSA
Broth microdilution assay
Antibacterial MRSA MIC

Aspidinol B vs. Hymexazol: Superior Antifungal Efficacy Against Fusarium Species

Aspidinol B, a close structural analog of aspidinol, demonstrates significantly superior antifungal activity against agriculturally relevant Fusarium species compared to the commercial fungicide hymexazol. Its EC50 values are 3.619, 6.051, and 8.221 μg/mL against F. oxysporum, F. graminearum, and F. proliferatum, respectively, representing a 1.3-fold to 9.6-fold improvement in potency over hymexazol [1]. This class-level inference supports the potential of the aspidinol scaffold as a source of potent antifungal leads.

Fusarium EC50
Class-level inference
Aspidinol B EC50 3.62–8.22 µg/mL vs hymexazol 8.21–34.88 µg/mL across Fusarium spp.
Supports antifungal screening context
Mycelial growth inhibition assay; class-level analog data
Antifungal Fusarium EC50

Aspidinol vs. Desaspidin and Aspidin: Rank-Ordered Anthelmintic Potency

In a classic study evaluating taeniacidal activity against Hymenolepis nana, a clear potency hierarchy was established among Dryopteris phloroglucinols: desaspidin is more potent than either aspidin or flavaspidic acid, and within D. dilatata, aspidin is more potent than aspidinol [1]. This rank-order evidence positions aspidinol within the class and informs its selection based on specific potency requirements.

Anthelmintic rank
Reported rank
desaspidin > flavaspidic acid > aspidin > aspidinol
Supports anthelmintic screening context
In vivo Hymenolepis nana mouse model
Anthelmintic Cestode Potency

Aspidinol vs. Pseudoaspidinol: Differential Solubility and Handling Properties

Aspidinol exhibits distinct solubility characteristics compared to its close analog pseudoaspidinol. Specifically, aspidinol is less soluble in ligroin than pseudoaspidinol, which melts at a significantly lower temperature (mp 116.5°C vs. 156-161°C) [1]. These differential physicochemical properties directly impact purification strategies and solvent selection for biological assays.

Solubility
Property attribute
Less soluble in ligroin vs pseudoaspidinol; lower mp 116.5°C
Solubility profile guides solvent selection
Comparative solubility testing
Physicochemical Solubility Formulation

Aspidinol P and Aspidinol B: Differential Cytotoxicity Profiles Against Human Cancer Cell Lines

Aspidinol P and aspidinol B exhibit moderate to low cytotoxicity against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cell lines, with IC50 values ranging from 20.4 to 58.7 μM [1]. While these values are significantly higher (less potent) than the most active fractions in the same study (IC50 4.0-8.8 μg/mL), this differential cytotoxicity profile may be advantageous for applications requiring lower inherent toxicity, such as adjuvant therapies or probes.

Cytotoxicity IC50
Reported
20.4–58.7 µM across A549, MCF7, HeLa cell lines
Supports cytotoxicity endpoint review
Cell line panel from cited study
Cytotoxicity Anticancer Selectivity

Aspidinol (CAS 519-40-4) High-Impact Application Scenarios Based on Quantitative Evidence


Novel Anti-MRSA Lead Compound with In Vivo Validated Efficacy

Aspidinol is an optimal selection for academic or industrial research programs targeting novel antibacterial agents against multi-drug-resistant MRSA. Its in vivo efficacy, proven to be comparable to vancomycin at 50 mg/kg in a lethal septicemia model [1], and its distinct ribosomal-inhibition mechanism [2], position it as a high-value lead compound for overcoming existing antibiotic resistance pathways. Researchers can procure aspidinol to initiate structure-activity relationship (SAR) studies aimed at optimizing its pharmacokinetic properties while retaining its potent anti-MRSA activity.

Antifungal Lead Discovery for Crop Protection Against Fusarium Pathogens

Based on class-level evidence demonstrating the superior potency of aspidinol B against Fusarium oxysporum, F. graminearum, and F. proliferatum relative to the commercial fungicide hymexazol [1], the aspidinol scaffold is a strategic procurement choice for agrochemical R&D. Research teams can utilize aspidinol and its analogs as starting points for developing novel, more efficacious fungicides to combat devastating postharvest diseases like potato dry rot, where existing treatments are inadequate.

Investigational Tool for Ribosomal Biogenesis Inhibition in Gram-Positive Bacteria

Aspidinol's unique mechanism of action—inhibition of ribosomal formation in S. aureus [1]—makes it a valuable biochemical probe for studying ribosomal biogenesis and validating this pathway as an antibacterial target. Its procurement is justified for research groups seeking to investigate alternative antibacterial mechanisms distinct from conventional cell wall or protein synthesis inhibitors. The compound's favorable in vitro potency (MIC = 2 μg/mL) facilitates robust experimental outcomes.

Selective Cytotoxicity Probe for Cancer Cell Line Studies

The moderate cytotoxicity profile of aspidinol P and aspidinol B (IC50 20.4-58.7 μM) across A549, MCF7, and HeLa cell lines [1] renders these compounds suitable as probes in cancer research, particularly in experimental designs where high potency is not desired. Researchers can leverage this property to study cellular responses under sub-lethal stress conditions or to explore synergistic effects in combination therapies where a lower baseline toxicity is advantageous.

Application
Selection Property
Validation Focus
MRSA screening and mechanism studies
Ribosomal inhibition mechanism context
In vivo model-response endpoint review
Antifungal screening for Fusarium pathogens
Class-level antifungal activity profile
Fusarium strain-panel EC50 endpoint review
Ribosomal biogenesis pathway studies
Ribosomal inhibition assay context
Bacterial ribosomal assembly endpoint validation
Cancer cell-line cytotoxicity studies
Moderate cytotoxicity profile
Cell-viability endpoint review in A549/MCF7/HeLa

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.